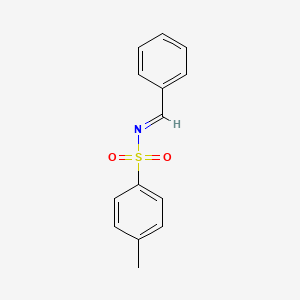

N-Benzylidene-p-toluenesulfonamide

Vue d'ensemble

Description

It is a white to off-white solid with a melting point of 112-117°C . This compound is often used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzylidene-p-toluenesulfonamide can be synthesized through the condensation reaction between p-toluenesulfonamide and benzaldehyde. The reaction typically involves mixing the reactants in an organic solvent such as ethanol or methanol, followed by heating under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques such as column chromatography may also be employed .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation to N-Benzyl-p-toluenesulfonamide

N-Benzylidene-p-toluenesulfonamide undergoes transfer hydrogenation to form N-Benzyl-p-toluenesulfonamide (C₁₄H₁₅NO₂S) via copper- or manganese-catalyzed systems.

Mechanism:

-

Dehydrogenation : Benzyl alcohol is oxidized to benzaldehyde, releasing hydrogen.

-

Condensation : Benzaldehyde reacts with p-toluenesulfonamide to form the Schiff base (this compound).

-

Hydrogenation : The Schiff base is reduced using in-situ-generated hydrogen to yield N-Benzyl-p-toluenesulfonamide .

Key Findings:

-

Kinetic Isotope Effect (KIE) : Competitive reactions with benzyl alcohol-d₇ revealed a KIE of , confirming dehydrogenation as the rate-determining step .

-

Reversibility : The process is micro-reversible, with isotopic tracing showing partial deuteration in products .

Role in Copper-Catalyzed N-Alkylation

This compound acts as a stabilized intermediate in copper-catalyzed N-alkylation reactions of sulfonamides with benzylic alcohols.

Reaction Conditions:

| Parameter | Value/Detail |

|---|---|

| Catalyst | Cu(OAc)₂ (5 mol%) + K₂CO₃ (10 mol%) |

| Solvent | Xylenes (1 M concentration) |

| Temperature | 150°C |

| Time | 24 hours |

| Yield | 86–98% (NMR/isolated) |

Mechanistic Insights:

-

Ligand Stabilization : Bissulfonylated amines stabilize the copper catalyst, enhancing efficiency .

-

Oxygen Sensitivity : Optimal oxygen (14 mol%) balances imine formation and hydrogenation .

Formation via Condensation Reaction

This compound is synthesized through acid- or base-catalyzed condensation:

Reaction :

Conditions :

Competitive Reaction Pathways

In mixed alcohol systems, this compound participates in reversible equilibria:

Experimental Data:

| Substrate Combination | Major Product | Ratio (Product 10:11) |

|---|---|---|

| This compound + Benzyl alcohol-d₇ | N-Benzyl-p-toluenesulfonamide-d₁ | 1.38:1 |

This confirms simultaneous hydrogenation/dehydrogenation steps and isotopic scrambling .

Stability and Byproduct Formation

The compound exhibits limited thermal stability, with decomposition observed under prolonged heating (>150°C). Side reactions include:

Applications De Recherche Scientifique

Pharmaceutical Development

BTS is a significant intermediate in the synthesis of various pharmaceuticals, especially sulfonamide antibiotics. These antibiotics are critical for treating bacterial infections. The compound's structure allows it to act as a potent inhibitor of myosin ATPase, which is essential for muscle contraction. This property has led researchers to explore its potential therapeutic uses in muscle-related disorders and other medical conditions.

Case Study: Myosin Inhibition

A study investigated the effects of BTS on X-ray diffraction patterns from rabbit psoas fibers. The results indicated that BTS effectively suppressed contractile force at concentrations as low as 100 µM, demonstrating its potential for further pharmacological applications in muscle physiology and related disorders .

Organic Synthesis

In organic chemistry, BTS serves as a valuable reagent for the preparation of complex molecules. It is often used as a protecting group for amines during chemical reactions, facilitating the synthesis of various organic compounds.

Table 1: Synthetic Applications of BTS

| Application Type | Description |

|---|---|

| Reagent in Organic Synthesis | Used to create new compounds with desired properties |

| Protecting Group | Protects amines during chemical reactions |

| Intermediate in Pharmaceuticals | Key component in synthesizing sulfonamide antibiotics |

Biochemical Research

BTS plays a crucial role in biochemical studies focused on enzyme inhibition and metabolic pathways. Its ability to inhibit myosin S1 ATPase activity makes it an essential tool for researchers investigating muscle contraction mechanisms and potential therapeutic targets.

Agricultural Chemistry

In agricultural chemistry, BTS is utilized in formulating agrochemicals. Its properties enhance the efficacy of pesticides and herbicides, contributing to sustainable agricultural practices.

Table 2: Agrochemical Applications of BTS

| Application Type | Description |

|---|---|

| Pesticide Formulation | Improves efficacy and stability of agricultural chemicals |

| Herbicide Development | Enhances performance and effectiveness |

Polymer Chemistry

BTS can also be employed in polymer chemistry to produce specialty polymers with enhanced material properties such as thermal stability and chemical resistance. These characteristics are vital for manufacturing durable goods.

Mécanisme D'action

The mechanism of action of N-Benzylidene-p-toluenesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with different molecular targets, facilitating the formation of desired products. The compound’s sulfonamide group plays a crucial role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

N-Benzylidene-p-toluenesulfonamide can be compared with other similar compounds such as:

- N-Benzylidene-4-methylbenzenesulfonamide

- N-Benzylidene-4-toluenesulfonamide

- N-Tosylbenzenemethanimine

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfonamide derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Activité Biologique

N-Benzylidene-p-toluenesulfonamide (also referred to as BTS) is a compound that has garnered attention for its biological activity, particularly in the context of muscle contraction inhibition and its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO2S. It is characterized by a benzylidene group attached to a p-toluenesulfonamide moiety. This structure contributes to its unique biological properties, particularly its ability to interact with various biological targets.

Inhibition of Skeletal Muscle Contraction

This compound is known to inhibit the contraction of fast skeletal muscle fibers. Research indicates that it significantly reduces the ATPase activity of myosin II, a crucial protein in muscle contraction. The compound decreases the steady-state acto-S1 ATPase rate approximately tenfold and alters the kinetics of actin-myosin interactions:

- P(i) Release : BTS inhibits the release of inorganic phosphate (P(i)), which is essential for muscle contraction, leading to a reduction in muscle tension.

- ADP-Myosin Affinity : The compound weakens the affinity of ADP-myosin for actin, increasing the dissociation constant from 7.0 to 29.5 µM .

These findings suggest that BTS acts primarily by disrupting key steps in the actomyosin ATPase cycle, thereby inhibiting muscle contraction.

Anticancer Activity

Recent studies have explored the anticancer potential of p-toluenesulfonamide derivatives, including this compound. In vitro assays have shown that these compounds exhibit cytotoxic effects on various cancer cell lines. For instance, p-toluene sulfonamide has been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Skeletal Muscle Inhibition

In a detailed kinetic analysis, BTS was shown to decrease the rate of P(i) release by more than 20-fold in the absence of actin and over 100-fold in its presence. This significant inhibition was linked to the compound's binding affinity for myosin, which varies with the nucleotide state and actin association/dissociation dynamics .

Copper-Catalyzed Reactions

This compound has also been utilized as an intermediate in copper-catalyzed reactions involving sulfonamides. These reactions demonstrate its versatility in synthetic organic chemistry, where it serves as a precursor for various biologically active compounds .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(NE)-N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.